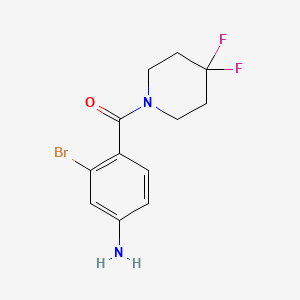
(4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone is a chemical compound with the molecular formula C12H12BrF2NO It is characterized by the presence of an amino group, a bromine atom, and a difluoropiperidyl group attached to a methanone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-2-bromobenzene and 4,4-difluoropiperidine.
Coupling Reaction: The key step involves a coupling reaction between the 4-amino-2-bromobenzene and 4,4-difluoropiperidine.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., tetrahydrofuran) under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
(4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrogenated compounds.
Substitution: Hydroxyl or alkyl-substituted derivatives.
科学的研究の応用
(4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of (4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and difluoropiperidyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(4-Bromophenyl)(4,4-difluoropiperidin-1-yl)methanone: Similar structure but lacks the amino group.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a thiazole ring instead of the piperidyl group.
Uniqueness
(4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone is unique due to the presence of both an amino group and a difluoropiperidyl group, which confer distinct chemical and biological properties. This combination allows for versatile interactions in various applications, making it a valuable compound in research and industry.
特性
分子式 |
C12H13BrF2N2O |
|---|---|
分子量 |
319.14 g/mol |
IUPAC名 |
(4-amino-2-bromophenyl)-(4,4-difluoropiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H13BrF2N2O/c13-10-7-8(16)1-2-9(10)11(18)17-5-3-12(14,15)4-6-17/h1-2,7H,3-6,16H2 |
InChIキー |
CNHDLULXOMXXLB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(F)F)C(=O)C2=C(C=C(C=C2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone](/img/structure/B13684027.png)






![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)




